molecular formula C13H13NOS B183322 (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone CAS No. 42024-93-1

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Cat. No.: B183322
CAS No.: 42024-93-1
M. Wt: 231.32 g/mol
InChI Key: JTKCGRTZGKUQJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone typically involves the reaction of 2-amino-4,5-dimethylthiophene with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process involves the use of high-purity reagents and solvents to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKCGRTZGKUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346838
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42024-93-1
Record name (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1sc(C)c(C)c1C(=O)c1ccccc1
Quantity
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

General Method B. A solution of 12a (0.3 g, 1.1 mmole) in KOH (3.5 equivalents in methanol-water 1:1) was refluxed for 45 minutes, evaporated and taken up in dichloromethane. The solution was washed three times with water, dried and evaporated to a solid that was recrystallized from ethanol-water as yellow crystals. Yield 0.25 g, 100%. 1H NMR (CDCl3) δ: 1.5 (s, 3H, CH3), 2.1 (s, 3H, CH3), 6.4 (br s, 2H, NH2), 7.2–7.5 (m, 5H, C6H5). 13C NMR (CDCl3) δ: 12.5, 15.2, 114.9, 117.2, 127.8, 128.0, 128.8, 130.4, 141.7, 162.8, 193.0.
Name
12a
Quantity
0.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
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(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
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(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 4
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 5
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Reactant of Route 6
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

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